S-methyl-KE-298

Übersicht

Beschreibung

The compound “M-2” is an organometallic complex that plays a significant role in various chemical processes. Organometallic compounds are characterized by the presence of a bond between a metal and a carbon atom. These compounds are essential in both organic and inorganic chemistry due to their unique properties and applications .

Wirkmechanismus

Target of Action

S-methyl-KE-298 is an active metabolite of KE-298 . The primary target of this compound is matrix metalloproteinase (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound interacts with its target, MMP-1, by inhibiting its production from rheumatoid arthritis (RA) synovial cells . This interaction results in the suppression of MMP-1 activity, thereby reducing the degradation of the extracellular matrix in RA synovial cells .

Biochemical Pathways

The inhibition of MMP-1 production by this compound affects the biochemical pathways involved in the pathogenesis of rheumatoid arthritis. By suppressing MMP-1 activity, this compound reduces the degradation of the extracellular matrix, a key event in the progression of rheumatoid arthritis .

Pharmacokinetics

The in vitro protein binding of this compound is high in rat (>97%), dog (>89%), and human plasma (>99%) . This high level of protein binding suggests that this compound is likely to have good bioavailability. More detailed studies on the adme (absorption, distribution, metabolism, and excretion) properties of this compound are needed to fully understand its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of MMP-1 activity in rheumatoid arthritis synovial cells . This leads to a decrease in the degradation of the extracellular matrix, thereby potentially slowing the progression of rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous thiol compounds, such as cysteine and glutathione, can readily dissociate the this compound plasma protein conjugate . This suggests that the physiological environment can impact the action and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

S-methyl-KE-298 plays a significant role in biochemical reactions by inhibiting the production of matrix metalloproteinase (MMP-1) from rheumatoid arthritis synovial cells . It interacts with various enzymes and proteins, including MMP-1, MMP-2, and tissue inhibitors of metalloproteinases (TIMP-2) . The interaction with MMP-1 is particularly crucial as it helps in reducing the degradation of extracellular matrix components, thereby alleviating the symptoms of rheumatoid arthritis.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the production of MMP-1 in rheumatoid arthritis synovial cells . This inhibition leads to a decrease in the degradation of extracellular matrix components, which is beneficial in managing rheumatoid arthritis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with matrix metalloproteinases and tissue inhibitors of metalloproteinases . This compound inhibits the production of MMP-1 by affecting the transcription factor AP-1, which plays a crucial role in the expression of MMP-1 . This inhibition leads to a reduction in the degradation of extracellular matrix components, thereby providing therapeutic benefits in rheumatoid arthritis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, and its degradation products have been studied extensively . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound maintains its inhibitory effects on MMP-1 production over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of MMP-1 production . At very high doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of KE-298 . It interacts with enzymes such as deacetyl-KE-298 and other plasma metabolites . These interactions affect the metabolic flux and levels of various metabolites, contributing to the overall pharmacokinetic profile of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to bind to plasma proteins such as human serum albumin, which plays a crucial role in its distribution and localization within the body . This binding affects the compound’s accumulation and localization in specific tissues, influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on MMP-1 production . The compound may also interact with specific targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles within the cell . These interactions are essential for its activity and function in modulating cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von metallorganischen Verbindungen wie „M-2“ erfolgt typischerweise durch verschiedene Verfahren:

Reaktion mit Metall und Transmetallierung: Diese Methode beinhaltet die Reaktion eines elektropositiven Metalls mit einem halogenierten Kohlenwasserstoff.

Metathese: Hierbei handelt es sich um den Austausch von Liganden zwischen zwei reagierenden chemischen Spezies.

Hydrometallierung: Dies beinhaltet die Addition eines Metallhydrids an eine ungesättigte organische Verbindung.

Industrielle Produktionsverfahren: Die industrielle Produktion von metallorganischen Verbindungen erfolgt oft durch großtechnische Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie chemische Gasphasenabscheidung und elektrolytische Abscheidung werden häufig eingesetzt .

Arten von Reaktionen:

Oxidation: Metallorganische Verbindungen können Oxidationsreaktionen eingehen, bei denen das Metallzentrum oxidiert wird, was oft zur Bildung von Metalloxiden führt.

Reduktion: Diese Verbindungen können auch reduziert werden, wobei typischerweise Wasserstoff addiert oder Sauerstoff entfernt wird.

Substitution: Bei Substitutionsreaktionen wird ein Ligand im metallorganischen Komplex durch einen anderen Liganden ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Sauerstoff, Wasserstoffperoxid und andere Peroxide.

Reduktionsmittel: Wasserstoffgas, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Phosphine und andere Liganden.

Hauptprodukte: Die Produkte dieser Reaktionen variieren je nach den verwendeten Reagenzien und Bedingungen. So kann beispielsweise die Oxidation einer metallorganischen Verbindung zu einem Metalloxid führen, während Substitutionsreaktionen eine Vielzahl von metallorganischen Derivaten liefern können .

Wissenschaftliche Forschungsanwendungen

Metallorganische Verbindungen wie „M-2“ haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt, einschließlich Polymerisation und Hydrierung.

Biologie: Für ihr Potenzial in der Wirkstoffabgabe und als Therapeutika untersucht.

Medizin: Für ihre Antitumoraktivitäten und als Bildgebungsmittel untersucht.

Industrie: In der Produktion von Feinchemikalien, Pharmazeutika und Materialwissenschaften eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von metallorganischen Verbindungen beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, DNA oder zellulären Rezeptoren. Diese Wechselwirkungen können zur Modulation biologischer Pfade führen, was zu therapeutischen Wirkungen führt. So können beispielsweise einige metallorganische Verbindungen an DNA binden und ihre Replikation hemmen, was sie zu potenziellen Antitumormitteln macht .

Ähnliche Verbindungen:

Ferrocene: Eine metallorganische Verbindung mit einer Sandwichstruktur, die in verschiedenen chemischen Anwendungen verwendet wird.

Methylmagnesiumbromid: Ein Grignard-Reagenz, das in der organischen Synthese verwendet wird.

Tetramethylsilan: Als Standard in der Kernspinresonanzspektroskopie verwendet.

Einzigartigkeit von „M-2“: „M-2“ zeichnet sich durch seine spezifische Metall-Kohlenstoff-Bindung und sein einzigartiges Reaktivitätsprofil aus. Im Gegensatz zu anderen metallorganischen Verbindungen kann „M-2“ unterschiedliche katalytische Eigenschaften oder biologische Aktivitäten aufweisen, was es sowohl in der Forschung als auch in industriellen Anwendungen wertvoll macht .

Vergleich Mit ähnlichen Verbindungen

Ferrocene: An organometallic compound with a sandwich structure, used in various chemical applications.

Methylmagnesium Bromide: A Grignard reagent used in organic synthesis.

Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

Uniqueness of “M-2”: “M-2” stands out due to its specific metal-carbon bond and its unique reactivity profile. Unlike other organometallic compounds, “M-2” may exhibit distinct catalytic properties or biological activities, making it valuable in both research and industrial applications .

Biologische Aktivität

S-methyl-KE-298 is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a synthetic derivative related to known bioactive compounds. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Understanding its biological activity can provide insights into potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound interacts with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The table below presents IC50 values for various cancer types:

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Research :

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy.

-

In Vivo Toxicity Assessment :

- Animal studies were performed to assess the safety profile of this compound. The compound showed a favorable toxicity profile with no significant adverse effects at therapeutic doses.

Eigenschaften

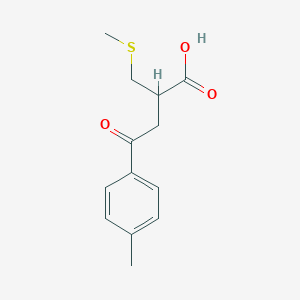

IUPAC Name |

4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZBWMOURRWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.